N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, an imidazole ring, and a thioacetamide group. Its molecular formula is C19H22N4O4S, with a molecular weight of approximately 402.47 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the reaction of catechol with formaldehyde.
- Synthesis of the Imidazole Ring : This involves cyclization reactions with appropriate precursors.
- Coupling Reactions : The benzo[d][1,3]dioxole and imidazole derivatives are coupled through thioether linkages.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives with similar moieties have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Doxorubicin | HepG2 | 7.46 | |
Doxorubicin | HCT116 | 8.29 | |
Doxorubicin | MCF7 | 4.56 | |
Target Compound | HepG2 | 2.38 | |
Target Compound | HCT116 | 1.54 | |
Target Compound | MCF7 | 4.52 |
The mechanism of action appears to involve inhibition of the EGFR pathway and induction of apoptosis through mitochondrial pathways, as indicated by studies assessing changes in Bax and Bcl-2 protein levels.
The biological activity of this compound may involve:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may interact with various enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for specific receptors implicated in tumor growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
Comparative Studies
When compared to other compounds with similar structures, such as thiourea derivatives containing benzo[d][1,3]dioxole moieties, this compound exhibits unique biological properties that may enhance its efficacy as an anticancer agent.
Case Studies
Recent case studies have demonstrated the effectiveness of this compound in vitro against various cancer cell lines:
- Cytotoxicity Assays : Compounds were tested using the SRB assay to determine their cytotoxic effects on HepG2, HCT116, and MCF7 cell lines.
- Apoptosis Assessment : Annexin V-FITC assays were conducted to evaluate the induction of apoptosis in treated cells.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-9-14-7-21-19(23(14)8-17(25)22-13-2-3-13)29-10-18(26)20-6-12-1-4-15-16(5-12)28-11-27-15/h1,4-5,7,13,24H,2-3,6,8-11H2,(H,20,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLWDLRYBTZBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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